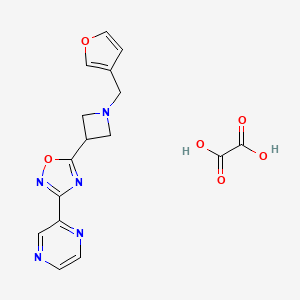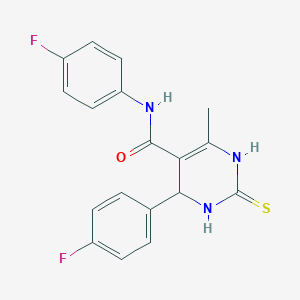
N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as thioureas . Thioureas are compounds containing the thiourea functional group, which is structurally similar to urea except that the oxygen atom is replaced by a sulfur atom . They have a general formula of (R1R2N)(R3R4N)C=S .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely be similar to those of other thiourea compounds. Thioureas can participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and serving as building blocks in the synthesis of more complex organic compounds .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The structure of the compound allows for the synthesis of novel 1,2,3-triazoles that have shown promising results against a variety of bacteria and fungi . These include common pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia, as well as fungi like Aspergillus fumigatus and Candida albicans .
Anti-Fibrosis Activity
Research indicates that derivatives of this compound exhibit significant anti-fibrotic activities. This is particularly relevant in the treatment of diseases characterized by excessive fibrous tissue, such as liver fibrosis . The inhibition of collagen expression and hydroxyproline content in cell culture mediums suggests potential applications in developing novel anti-fibrotic drugs .
Synthesis of Nonionic Surfactants
The compound’s derivatives have been utilized in the synthesis of nonionic surfactants, which are simpler to produce and have broad applications in biochemical research and drug delivery systems . These surfactants are also used in various industries as detergents, solubilizers, and emulsifiers .
Heterocyclic Chemistry
In the field of heterocyclic chemistry, the compound’s derivatives are important due to their wide range of medicinal applications. They are being explored for use as anti-inflammatory, anti-HIV, anticancer, antibacterial, antifungal, antiviral, and antimalarial agents .
Agricultural Applications
Thiourea derivatives, to which this compound belongs, have applications in agriculture. They are used in various synthetic chemical processes that contribute to the development of agricultural products .
Metallurgical Applications
The compound’s derivatives are also relevant in metallurgy. They play a role in processes such as ore processing and metal extraction, which are crucial in the production of various metals .
Propriétés
IUPAC Name |
N,4-bis(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWQFVRHFXHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B3007381.png)

![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)
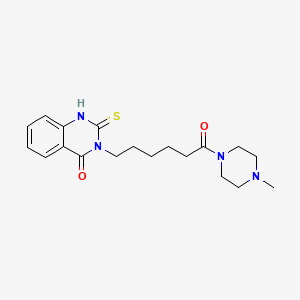
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)
![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)
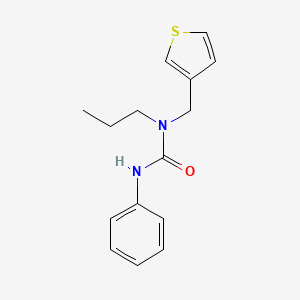

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)
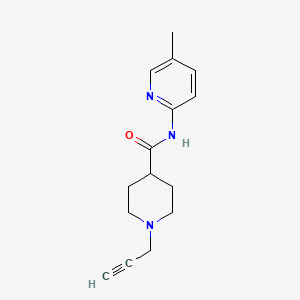
![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)
